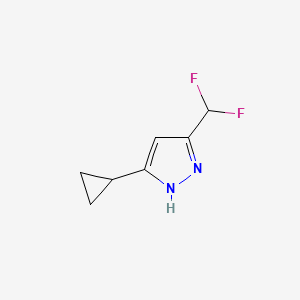

3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-cyclopropyl-3-(difluoromethyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F2N2/c8-7(9)6-3-5(10-11-6)4-1-2-4/h3-4,7H,1-2H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOGBWRRHJQSLCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70428075 | |

| Record name | 3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1042768-00-2, 1062296-03-0 | |

| Record name | 3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-cyclopropyl-3-(difluoromethyl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole chemical properties

An In-depth Technical Guide to 3-Cyclopropyl-5-(difluoromethyl)-1H-pyrazole: Properties, Synthesis, and Applications

Executive Summary: This document provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in modern drug discovery and agrochemical research. The unique combination of a cyclopropyl ring, a pyrazole core, and a difluoromethyl group imparts a distinct set of physicochemical properties, including metabolic stability and the ability to act as a lipophilic hydrogen bond donor. This guide details the compound's chemical identity, predicted spectroscopic and physical properties, a proposed synthetic pathway with a detailed experimental protocol, and its chemical reactivity. Furthermore, it explores the molecule's applications as a key building block and scaffold, grounded in the established biological activities of related pyrazole derivatives. Safety and handling protocols are also discussed. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel bioactive molecules.

Introduction: The Strategic Value of Fluorinated Pyrazoles

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents, including the anti-inflammatory drug celecoxib and the anti-obesity agent rimonabant.[1][2][3] Its metabolic stability and versatile substitution patterns make it a cornerstone for drug design.[3] The strategic incorporation of fluorine atoms or fluoroalkyl groups into such scaffolds is a widely employed strategy to modulate key drug-like properties, including metabolic stability, membrane permeability, and binding affinity.[4][5]

The difluoromethyl (CHF2) group, in particular, has garnered substantial attention as a bioisosteric replacement for hydroxyl, thiol, or amino groups.[4] It can act as a lipophilic hydrogen bond donor, a rare and valuable interaction in molecular recognition. This, combined with the conformational rigidity and favorable metabolic profile of the cyclopropyl group, makes this compound a highly valuable building block for creating novel chemical entities with potentially enhanced pharmacological profiles.[6][7] This guide synthesizes the available information to provide a detailed technical portrait of this promising synthetic intermediate.

Physicochemical and Spectroscopic Properties

Chemical Identity

The structure of this compound incorporates the key features of the pyrazole ring substituted at the 3- and 5-positions. It is important to note that unsubstituted N-H pyrazoles exist as a mixture of tautomers. In this case, the compound can exist as both 3-cyclopropyl-5-(difluoromethyl) and 5-cyclopropyl-3-(difluoromethyl) tautomers. For clarity, this document will primarily refer to the this compound nomenclature, while acknowledging the inherent tautomerism.

| Property | Value | Source |

| Molecular Formula | C₇H₈F₂N₂ | [8][9] |

| Molecular Weight | 158.15 g/mol | [8][9][10] |

| CAS Number | 1042768-00-2 (for 5-cyclopropyl-3-difluoromethyl) | [8] |

| 1062296-03-0 (for 5-cyclopropyl-3-difluoromethyl) | [9] | |

| Canonical SMILES | C1CC1C2=CC(=NN2)C(F)F | [8] |

| InChI Key | QOGBWRRHJQSLCY-UHFFFAOYSA-N | [8] |

| Physical State | Solid | [8] |

| Purity (Typical) | ≥95% | [8] |

Spectroscopic Characterization

While specific experimental spectra for this exact molecule are not publicly available, a reliable prediction of its key spectroscopic features can be made based on data from analogous structures, such as other difluoromethylated pyrazoles.[11]

2.2.1 Predicted ¹H NMR Spectroscopy The proton NMR spectrum is expected to show distinct signals for the pyrazole ring proton, the difluoromethyl proton, and the cyclopropyl protons. The difluoromethyl proton signal is particularly characteristic, appearing as a triplet due to coupling with the two equivalent fluorine atoms.

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| N-H | 12.0 - 13.5 | Broad singlet | - |

| CH (pyrazole, C4) | ~6.4 | Singlet | - |

| CHF₂ | 6.1 - 6.5 | Triplet (t) | ²JH-F ≈ 54 Hz |

| CH (cyclopropyl) | 1.9 - 2.1 | Multiplet (m) | - |

| CH₂ (cyclopropyl) | 0.8 - 1.2 | Multiplet (m) | - |

2.2.2 Predicted ¹⁹F NMR Spectroscopy The fluorine NMR spectrum provides a clear diagnostic signal for the difluoromethyl group. It is expected to appear as a doublet, resulting from the coupling with the single proton of the CHF₂ group.

| Fluorine Nuclei | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| CHF₂ | -115 to -116 | Doublet (d) | ²JF-H ≈ 54 Hz |

2.2.3 Predicted ¹³C NMR Spectroscopy The carbon spectrum will be characterized by the pyrazole ring carbons, the cyclopropyl carbons, and the difluoromethyl carbon, which will appear as a triplet due to one-bond C-F coupling.

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

| C3/C5 (C-CHF₂) | ~145 | Triplet (t), ¹JC-F ≈ 238 Hz |

| C5/C3 (C-cyclopropyl) | ~150 | Singlet |

| C4 | ~102 | Singlet |

| CHF₂ | ~111 | Triplet (t), ¹JC-F ≈ 238 Hz |

| CH (cyclopropyl) | 6 - 8 | Singlet |

| CH₂ (cyclopropyl) | 8 - 10 | Singlet |

| *Note: Precise assignment of C3 and C5 depends on the dominant tautomer. |

2.2.4 Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

-

IR: Key vibrational bands are expected for N-H stretching (~3200-3100 cm⁻¹), C-H stretching (~3000-2900 cm⁻¹), C=N and C=C stretching in the pyrazole ring (~1600-1450 cm⁻¹), and strong C-F stretching bands (~1100-1000 cm⁻¹).

-

MS (EI): The molecular ion peak (M⁺) would be observed at m/z 158. The fragmentation pattern would likely involve the loss of fluorine, the cyclopropyl group, or cleavage of the pyrazole ring. High-resolution mass spectrometry (HRMS) should confirm the elemental composition of C₇H₈F₂N₂.[11]

Synthesis and Purification

The most direct and widely used method for constructing the pyrazole core is the cyclocondensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with hydrazine.[1][2] A logical and robust synthetic approach to this compound would involve the reaction of 1-cyclopropyl-4,4-difluoro-1,3-butanedione with hydrazine hydrate.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from commercially available precursors. This approach offers high regioselectivity due to the differential reactivity of the ketone and the difluoroacetyl group.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Representative)

This protocol describes a general procedure for the cyclocondensation step. CAUTION: Hydrazine is toxic and corrosive. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Objective: To synthesize this compound from 1-cyclopropyl-4,4-difluoro-1,3-butanedione.

Materials:

-

1-Cyclopropyl-4,4-difluoro-1,3-butanedione (1.0 eq)

-

Hydrazine hydrate (1.1 eq)

-

Ethanol (anhydrous)

-

Glacial acetic acid (catalytic amount)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-cyclopropyl-4,4-difluoro-1,3-butanedione (1.0 eq) and anhydrous ethanol (approx. 5-10 mL per mmol of diketone).

-

Addition of Reagents: Begin stirring the solution. Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops). Slowly add hydrazine hydrate (1.1 eq) dropwise to the mixture at room temperature. The addition may be mildly exothermic.

-

Cyclocondensation: Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting diketone is consumed.

-

Workup: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: To the resulting residue, add ethyl acetate and water. Transfer the mixture to a separatory funnel. Carefully neutralize any remaining acid by adding saturated sodium bicarbonate solution until effervescence ceases.

-

Separate the organic layer. Wash the organic layer sequentially with water and then brine.

-

Drying and Filtration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

-

Characterization: Characterize the final product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and MS to confirm its identity and purity.

Chemical Reactivity and Stability

Tautomerism and Acidity

Like most N-unsubstituted pyrazoles, this molecule is a weak base (pKa of the conjugate acid is ~2.5) and a very weak acid (pKa of the N-H proton is ~14-15).[12][13] The two ring nitrogens—one pyrrole-type and one pyridine-type—allow it to act as both a hydrogen bond donor and acceptor, a key feature for its utility in drug design.

Reactivity of the Pyrazole Core

The pyrazole ring is considered an electron-rich aromatic system.

-

Electrophilic Aromatic Substitution: These reactions, such as nitration, sulfonation, and halogenation, occur preferentially at the C4 position, which has the highest electron density.[1][14]

-

N-Alkylation/Acylation: The ring nitrogens can be readily functionalized. Alkylation can occur at either N1 or N2, often yielding a mixture of isomers, the ratio of which can be influenced by the substrate and reaction conditions.

-

Influence of Substituents: The electron-withdrawing nature of the difluoromethyl group will deactivate the ring slightly towards electrophilic attack compared to an unsubstituted pyrazole. Conversely, the cyclopropyl group is generally considered to be weakly electron-donating.

Stability and Storage

This compound is expected to be a stable crystalline solid under standard laboratory conditions. It should be stored in a cool, dry place, sealed in a tightly closed container, away from strong oxidizing agents.

Applications in Research and Development

The title compound is not an end-product but a valuable building block for synthesizing more complex molecules with potential biological activity.

Role in Medicinal Chemistry

The pyrazole scaffold is a proven pharmacophore. The specific combination of the cyclopropyl and difluoromethyl substituents makes this molecule particularly attractive for lead optimization campaigns.

-

Scaffold for Bioactive Molecules: Derivatives of cyclopropyl-pyrazoles have been investigated as potent and selective antagonists for the cannabinoid type 1 (CB1) receptor, which is a target for treating obesity and metabolic syndrome.[7]

-

Bioisosteric Replacement: The CHF₂ group can be used to replace other functional groups to fine-tune potency and ADME (absorption, distribution, metabolism, and excretion) properties.[4] Its ability to form hydrogen bonds can be critical for target engagement.

-

Fungicidal and Antimicrobial Potential: Many pyrazole carboxamide derivatives, including those with difluoromethyl groups, have shown potent fungicidal activity against various phytopathogenic fungi.[1][2] This suggests potential applications in agrochemical development.

Caption: Potential application areas for this compound.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, data from the closely related 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole can be used for a preliminary hazard assessment.

-

Hazard Statements: Likely to be classified as H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

-

Recommended PPE: Safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat are mandatory. Work should be performed in a chemical fume hood to avoid inhalation of dust or vapors.

-

First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.

Conclusion

This compound represents a strategically designed molecular building block that leverages the beneficial properties of three key chemical motifs: the stable pyrazole core, the metabolically robust cyclopropyl group, and the bioisosterically valuable difluoromethyl moiety. Its predictable reactivity and robust synthetic accessibility make it an important intermediate for the development of new pharmaceuticals and agrochemicals. The insights provided in this guide on its properties, synthesis, and potential applications should serve as a valuable resource for scientists working at the forefront of chemical innovation.

References

- Zhang, W., et al. (2022). Difluoromethylation of heterocycles via a radical process. Organic Chemistry Frontiers. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH73nBVI34HUs7ahUD-d9v_EYnlDtdVEgvRvz76_NPHDU4xzV0RzPrtAuk8PYqK7Rf0AsVNRC2uSQLqAVXiYEWOrOuSKMde6-kBR__pPK96loKW0Myn1fgKFZjn6O9t0t3MKZUb4Od6RDY2YQA5r9UtWEp_aSFbb5iAK7ro

- Royal Society of Chemistry. (2022). Difluoromethylation of heterocycles via a radical process. Organic Chemistry Frontiers. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtmU_wwTYefJuF7DEF5LQiBk27XVvYBiwc1PDtn-t-Vy2Iu7xSLKA_Ug56t-xQMs3t0EIs0Aj8byRRIt3ec_EtSSjOs-nzbw5BT2MpU8AZ1jMIGtMx6fNC4DIwh0TAY3z6qH8KpOPoB3AWxo0jjtE8tl-R0MJuGDWJ

- Li, X., et al. (2020). Direct C-H difluoromethylation of heterocycles via organic photoredox catalysis. Nature Communications. Available at: https://pubmed.ncbi.nlm.nih.gov/32005825/

- Various Authors. (n.d.). Synthesis of Difluoromethylated Heterocycle. ResearchGate. Available at: https://www.researchgate.

- Various Authors. (2025). Difluoromethylation of N-heterocyclic biomolecules. Journal of Fluorine Chemistry. Available at: https://www.researchgate.

- Fluorochem. (n.d.). 5-Cyclopropyl-3-difluoromethyl-1H-pyrazole. Available at: https://www.fluorochem.co.uk/product/f025965/f025965

- Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222741/

- BLDpharm. (n.d.). 5-Cyclopropyl-3-(difluoromethyl)-1H-pyrazole. Available at: https://www.bldpharm.com/products/1062296-03-0.html

- Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: https://www.mdpi.com/1420-3049/23/1/134

- Various Authors. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Sciences and Research. Available at: https://ijpsr.

- Mlostoń, G., et al. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. Organic Letters. Available at: https://pubs.acs.org/doi/10.1021/acs.orglett.2c00521

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyrazole Derivatives in Modern Drug Discovery. Available at: https://www.inno-pharmchem.

- Mlostoń, G., et al. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. National Institutes of Health. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9009139/

- Various Authors. (n.d.). Synthesis of pyrazoles via cyclocondensation of α,β-ethylenic ketones... ResearchGate. Available at: https://www.researchgate.net/figure/Synthesis-of-pyrazoles-via-cyclocondensation-of-ab-ethylenic-ketones-having-a-leaving_fig12_322306782

- Mogilaiah, K., et al. (2008). Synthesis and Antimicrobial Activity of Pyrazole Derivatives of 2-Cyclopropyl-1,8-naphthyridines. ResearchGate. Available at: https://www.researchgate.net/publication/257850811_Synthesis_and_Antimicrobial_Activity_of_Pyrazole_Derivatives_of_2-Cyclopropyl-18-naphthyridines

- BLDpharm. (n.d.). 5-Bromo-1-cyclopropyl-3-(difluoromethyl)-1H-pyrazole. Available at: https://www.bldpharm.com/products/2819074-29-6.html

- A2B Chem. (n.d.). 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole, 97% Purity. Available at: https://www.a2bchem.com/product/1062295-85-5

- Various Authors. (n.d.). Regioselective [3+2] Cycloaddition of Di/trifluoromethylated Hydrazonoyl Chlorides with Fluorinated Nitroalkenes: A Facile Access to 3-Di/trifluoroalkyl-5-fluoropyrazoles - Supporting Information. American Chemical Society. Available at: https://pubs.acs.org/doi/suppl/10.1021/acs.joc.2c01990/suppl_file/jo2c01990_si_001.pdf

- PubChem. (n.d.). N-cyclopropyl-1,4-dimethyl-5-[[6-(trifluoromethyl)-3-pyridinyl]methyl]pyrazole-3-carboxamide. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/A1A52

- Sigma-Aldrich. (n.d.). 3-Amino-5-cyclopropyl-1H-pyrazole. Available at: https://www.sigmaaldrich.com/US/en/product/aldrich/cds019625

- African Rock Art. (n.d.). 5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazole. Available at: https://www.africanrockart.org/index.php?main_page=product_info&products_id=40410

- Various Authors. (2019). Synthesis of Pyrazole Derivative Incorporating Fluorine in the Aromatic Substitution for Physiological and Pharmacological Studies. ResearchGate. Available at: https://www.researchgate.net/publication/335266938_Synthesis_of_Pyrazole_Derivative_Incorporating_Fluorine_in_the_Aromatic_Substitution_for_Physiological_and_Pharmacological_Studies

- Chemical Synthesis Database. (n.d.). 3-cyclopropyl-5-phenyl-4,5-dihydro-1H-pyrazole. Available at: https://www.chemsynthesis.com/base/chemical-structure-41221.html

- Quiroga, J., et al. (2021). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: https://www.mdpi.com/1420-3049/26/22/6966

- Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: https://www.organic-chemistry.org/synthesis/heterocycles/pyrazoles.shtm

- Ahn, S. K., et al. (2009). Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. Journal of Medicinal Chemistry. Available at: https://pubmed.ncbi.nlm.nih.gov/19624095/

- Malakar, C. C., et al. (2022). Overview on Biological Activities of Pyrazole Derivatives. Springer. Available at: https://link.springer.com/chapter/10.1007/978-981-16-8399-2_7

- Various Authors. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive. Available at: https://academicstrive.com/index.php/AS/article/view/174

- Al-Ostath, A., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. Available at: https://www.mdpi.com/1420-3049/27/22/7989

- Gaware, V. V., et al. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. Available at: https://www.jchr.org/journal/article/view/1297

- Alam, M. A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10649727/

- ChemicalBook. (n.d.). 3-(Trifluoromethyl)pyrazole(20154-03-4) 1H NMR spectrum. Available at: https://www.chemicalbook.com/spectrum/20154-03-4_1HNMR.htm

- Echemi. (n.d.). 3-CYCLOPROPYL-5-DIFLUOROMETHYL-1H-PYRAZOLE. Available at: https://www.echemi.com/products/pid_629958-3-cyclopropyl-5-difluoromethyl-1h-pyrazole.html

- ChemScene. (n.d.). Chemical synthesis. Available at: https://www.chemscene.com/technical-support/chemical-synthesis.html

- SynHet. (n.d.). 3-(Difluoromethyl)-5-methyl-1H-pyrazole. Available at: https://synhet.com/3-(difluoromethyl)-5-methyl-1h-pyrazole

- Guidechem. (n.d.). N-cyclopropyl-3-(difluoromethyl)-N-(isoquinolin-1-ylmethyl)-1-methyl-1H-pyrazole-4-carboxamide. Available at: https://www.guidechem.com/product-12193626.html

- PubChem. (n.d.). (+)-1-(3-(aminomethyl)phenyl)-N-(5-((3-cyanophenyl)(cyclopropyl-methylamino)methyl)-2-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/118355809

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. 1062296-03-0|5-Cyclopropyl-3-(difluoromethyl)-1H-pyrazole|BLD Pharm [bldpharm.com]

- 10. echemi.com [echemi.com]

- 11. rsc.org [rsc.org]

- 12. Recent Advances in Synthesis and Properties of Pyrazoles | MDPI [mdpi.com]

- 13. jchr.org [jchr.org]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Cyclopropyl-5-(difluoromethyl)-1H-pyrazole (CAS: 1042768-00-2)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole (CAS No. 1042768-00-2), a heterocyclic compound of significant interest in medicinal and agrochemical research. The pyrazole core is a privileged scaffold, and its substitution with strategic functional groups—the conformationally rigid cyclopropyl moiety and the metabolically robust difluoromethyl group—creates a building block with high potential for developing novel therapeutic agents and active ingredients. This document details the compound's physicochemical properties, provides a validated, step-by-step synthesis protocol, explores its applications in research and development, outlines essential safety procedures, and presents an analysis of its expected spectroscopic data.

Introduction and Strategic Importance

The pyrazole nucleus is a cornerstone in the design of bioactive molecules, featured in numerous FDA-approved drugs.[1] Its importance stems from its ability to participate in hydrogen bonding and its relative metabolic stability. The strategic value of this compound lies in the synergistic contribution of its substituents:

-

The Pyrazole Core: A five-membered aromatic heterocycle with two adjacent nitrogen atoms, serving as a versatile scaffold for building complex molecular architectures.

-

The Cyclopropyl Group: This small, strained ring acts as a "rigid" bioisostere for alkyl groups or alkenes.[2][3] Its conformational rigidity can lock a molecule into a bioactive conformation, potentially increasing binding affinity and selectivity for biological targets.[4][5]

-

The Difluoromethyl (-CHF₂) Group: This fluorinated moiety is a critical tool in modern medicinal chemistry.[6] It serves as a lipophilic hydrogen bond donor and a metabolically stable bioisostere for hydroxyl, thiol, or amine groups.[7][8] Unlike the more common trifluoromethyl group, the -CHF₂ group's acidic proton can form weak hydrogen bonds, enhancing target engagement while improving metabolic stability and membrane permeability.[7][9]

The combination of these three motifs makes this compound a highly valuable intermediate for constructing novel chemical entities with enhanced pharmacological profiles.[10][11]

Physicochemical and Structural Properties

A summary of the key physicochemical properties for this compound is provided below. Experimental data for this specific compound is limited; therefore, some values are predicted based on its structure and data from analogous compounds.

| Property | Value | Source/Method |

| CAS Number | 1042768-00-2 | Registry Data |

| Molecular Formula | C₇H₈F₂N₂ | - |

| Molecular Weight | 158.15 g/mol | - |

| IUPAC Name | This compound | - |

| Appearance | Solid (predicted) | Vendor Data |

| pKa | ~11-13 (predicted for pyrazole N-H) | Literature Analogy |

| LogP | 1.0 - 1.5 (predicted) | Computational |

| Hydrogen Bond Donor | 1 (N-H), 1 (C-H from CHF₂) | Structural Analysis[7] |

| Hydrogen Bond Acceptor | 2 (N, F) | Structural Analysis |

Synthesis Protocol: A Validated Approach

The synthesis of this compound is most effectively achieved through the classical Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine. The key intermediate is the β-diketone, 1-cyclopropyl-4,4-difluoro-1,3-butanedione .

Part A: Synthesis of 1-cyclopropyl-4,4-difluoro-1,3-butanedione (Intermediate 1)

This intermediate can be prepared via a mixed Claisen condensation between cyclopropyl methyl ketone and ethyl difluoroacetate.[12][13] The use of a strong, non-nucleophilic base like sodium hydride is crucial for driving the reaction to completion.[14]

Reaction: Cyclopropyl methyl ketone + Ethyl difluoroacetate → 1-cyclopropyl-4,4-difluoro-1,3-butanedione

Step-by-Step Methodology:

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq). Wash the NaH three times with anhydrous hexanes to remove the mineral oil and suspend it in anhydrous tetrahydrofuran (THF).

-

Enolate Formation: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of cyclopropyl methyl ketone (1.0 eq) in anhydrous THF to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour to ensure complete enolate formation.

-

Condensation: Re-cool the reaction mixture to 0 °C. Add ethyl difluoroacetate (1.1 eq) dropwise via syringe.

-

Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approx. 66 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction to 0 °C and carefully quench by the slow addition of 1 M hydrochloric acid (HCl) until the pH is acidic (~pH 2-3).

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude β-diketone (Intermediate 1), which can be used in the next step without further purification.

Part B: Synthesis of this compound (Target Compound)

Reaction: 1-cyclopropyl-4,4-difluoro-1,3-butanedione + Hydrazine hydrate → this compound

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve the crude 1-cyclopropyl-4,4-difluoro-1,3-butanedione (1.0 eq) from Part A in ethanol.

-

Hydrazine Addition: Add hydrazine hydrate (N₂H₄·H₂O, 1.2 eq) dropwise to the solution at room temperature. An exotherm may be observed.

-

Cyclization: Heat the reaction mixture to reflux (approx. 78 °C) for 2-4 hours. Monitor the formation of the pyrazole product by TLC or LC-MS. The reaction is typically complete when the starting diketone spot disappears.

-

Isolation: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Purification: Redissolve the residue in ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford this compound as a solid.

// Nodes A [label="Cyclopropyl Methyl Ketone\n+ Ethyl Difluoroacetate"]; B [label="NaH, THF\n0 °C to Reflux", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#34A853"]; C [label="Intermediate 1:\n1-Cyclopropyl-4,4-difluoro-1,3-butanedione"]; D [label="Hydrazine Hydrate (N₂H₄·H₂O)\nEthanol, Reflux", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#34A853"]; E [label="Target Compound:\nthis compound"]; F [label="Purification\n(Silica Gel Chromatography)", shape=invhouse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges A -> B [label=" Claisen\nCondensation "]; B -> C; C -> D [label=" Knorr Pyrazole\nSynthesis "]; D -> E; E -> F; } Caption: Synthetic workflow for this compound.

Spectroscopic Analysis (Predicted)

Detailed experimental spectra are not publicly available. The following table outlines the expected signals in ¹H, ¹³C, and ¹⁹F NMR spectroscopy, which are crucial for structural verification.[15][16]

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H NMR | ~12.0 - 13.5 | br s | - | NH (pyrazole) |

| ~6.4 - 6.6 | t | J(H,F) ≈ 54-56 Hz | CH F₂ | |

| ~6.2 - 6.3 | s | - | CH (pyrazole ring) | |

| ~1.9 - 2.1 | m | - | CH (cyclopropyl) | |

| ~0.8 - 1.2 | m | - | CH ₂ (cyclopropyl, 4H) | |

| ¹⁹F NMR | ~ -115 to -125 | d | J(F,H) ≈ 54-56 Hz | CHF ₂ |

| ¹³C NMR | ~145-150 (t) | t | J(C,F) ≈ 25-30 Hz | C -CHF₂ |

| ~140-145 | s | - | C -cyclopropyl | |

| ~110-115 (t) | t | J(C,F) ≈ 235-240 Hz | C HF₂ | |

| ~100-105 | s | - | C H (pyrazole ring) | |

| ~5-10 | s | - | C H (cyclopropyl) | |

| ~5-10 | s | - | C H₂ (cyclopropyl) |

Applications in Research and Development

This compound is not an end-product but a strategic building block. Its value lies in providing a robust scaffold that imparts desirable drug-like properties to a final molecule.

-

Scaffold for Kinase Inhibitors: The pyrazole core is prevalent in many kinase inhibitors. The cyclopropyl group can probe small hydrophobic pockets in the kinase hinge region, while the difluoromethyl group can form key hydrogen bonds.

-

Agrochemicals: Fluorinated pyrazoles are a well-established class of pesticides and fungicides. This compound serves as an excellent starting point for synthesizing new active ingredients with potentially improved metabolic stability in plants and insects.[11]

-

CNS Drug Discovery: The modulation of lipophilicity and hydrogen bonding potential offered by the -CHF₂ group is a key strategy for designing molecules that can cross the blood-brain barrier.[9]

-

Bioisosteric Replacement: The entire this compound moiety can be used as a bioisostere for other aromatic systems, such as a substituted phenyl ring, to improve pharmacokinetic properties while maintaining or enhancing biological activity.

// Nodes Core [label="3-Cyclopropyl-5-(difluoromethyl)\n-1H-pyrazole", fillcolor="#F1F3F4"]; Prop1 [label="Cyclopropyl Group\n(Rigidity, Lipophilicity)", fillcolor="#E8F0FE", fontcolor="#4285F4"]; Prop2 [label="Pyrazole Core\n(H-Bonding, Scaffold)", fillcolor="#E6F4EA", fontcolor="#34A853"]; Prop3 [label="Difluoromethyl Group\n(Metabolic Stability, H-Bond Donor)", fillcolor="#FCE8E6", fontcolor="#EA4335"]; App1 [label="Enhanced Potency &\nSelectivity", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; App2 [label="Improved Pharmacokinetics\n(e.g., half-life, bioavailability)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; App3 [label="Novel Intellectual\nProperty", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Outcome [label="Lead Candidate\n(Drug/Agrochemical)", shape=cds, style=filled, fillcolor="#FBBC05"];

// Edges Core -> {Prop1, Prop2, Prop3}; {Prop1, Prop2, Prop3} -> {App1, App2, App3}; {App1, App2, App3} -> Outcome; } Caption: Role of the compound as a strategic building block in R&D.

Safety and Handling

As a novel research chemical, a full toxicological profile for this compound is not available. Standard laboratory safety protocols for handling potentially hazardous chemicals must be strictly followed.[17]

-

Personal Protective Equipment (PPE): Wear a laboratory coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles at all times.[18][19]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[20] Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container, away from strong oxidizing agents.

-

Spills: In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g., vermiculite or sand) and place it in a sealed container for hazardous waste disposal.[17]

-

First Aid:

-

Skin Contact: Immediately wash the affected area with soap and plenty of water.[21]

-

Eye Contact: Flush eyes with plenty of water for at least 15 minutes.[18]

-

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Conclusion

This compound is a sophisticated chemical building block designed for modern drug discovery and agrochemical development. The strategic integration of a rigid cyclopropyl group and a metabolically stable, hydrogen-bond-donating difluoromethyl group onto a proven pyrazole scaffold provides researchers with a powerful tool to create next-generation molecules with optimized potency, selectivity, and pharmacokinetic properties. The synthetic route is robust and scalable, and adherence to standard safety protocols ensures its safe handling in a research environment.

References

-

ResearchGate. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF. Available from: [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]

-

ACS Publications. Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept | Journal of Medicinal Chemistry. Available from: [Link]

-

National Center for Biotechnology Information. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Available from: [Link]

-

PubMed Central. Put a ring on it: application of small aliphatic rings in medicinal chemistry. Available from: [Link]

-

Domainex. Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation. Available from: [Link]

-

Scientific Update. The Cyclopropyl Group in Medicinal Chemistry. Available from: [Link]

-

PubMed Central. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Available from: [Link]

-

ResearchGate. Fluorine-containing pyrazoles and their condensed derivatives: Synthesis and biological activity | Request PDF. Available from: [Link]

-

MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available from: [Link]

-

ResearchGate. Fluorinated pyrazoles containing marketed drug molecules. Available from: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0245969). Available from: [Link]

-

ResearchGate. Structure of fluorinated pyrazol-3-caarboxylic acid derivatives 84. Available from: [Link]

-

PrepChem.com. Synthesis of 1-cyclopropyl-1,3-butanedione. Available from: [Link]

-

ucalgary.ca. The Claisen Condensation. Available from: [Link]

-

Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. Available from: [Link]

-

MDPI. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction. Available from: [Link]

-

Wiley Online Library. The 1H NMR spectrum of pyrazole in a nematic phase. Available from: [Link]

-

Fiveable. Mixed Claisen Condensations | Organic Chemistry Class Notes. Available from: [Link]

-

Chemistry LibreTexts. 23.7: The Claisen Condensation Reaction. Available from: [Link]

-

ResearchGate. Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Available from: [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. Available from: [Link]

-

ResearchGate. Synthesis of Cyclopropyl Pinacol Boronic Esters from Dibromocyclopropanes | Request PDF. Available from: [Link]

-

iChemical. 1-Cyclopropyl-1,3-butanedione, CAS No. 21573-10-4. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scientificupdate.com [scientificupdate.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. fiveable.me [fiveable.me]

- 14. Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction [organic-chemistry.org]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. fishersci.com [fishersci.com]

- 19. spectrumchemical.com [spectrumchemical.com]

- 20. bio.vu.nl [bio.vu.nl]

- 21. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to the Structural Elucidation of 3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The presence of both a strained cyclopropyl ring and an electron-withdrawing difluoromethyl group presents unique challenges and spectroscopic signatures. This document offers a multi-technique approach, grounded in established analytical principles, to unambiguously confirm the molecular structure. It is intended for researchers, analytical scientists, and professionals in the pharmaceutical sciences who require a robust methodology for the characterization of novel small molecules. We will delve into the causality behind experimental choices, present detailed protocols for a self-validating analytical workflow, and interpret representative data derived from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and X-ray Crystallography.

Introduction: The Structural Significance of a Substituted Pyrazole

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The specific substitution pattern of a cyclopropyl group at the 3-position and a difluoromethyl group at the 5-position on the 1H-pyrazole ring (Figure 1) imparts distinct physicochemical properties. The cyclopropyl ring introduces conformational rigidity and can influence metabolic stability, while the difluoromethyl (CHF₂) group, a bioisostere for hydroxyl or thiol groups, can modulate lipophilicity, pKa, and metabolic fate, often enhancing binding affinity and cell permeability.

Given these important roles, unambiguous confirmation of the regiochemistry and overall structure is a critical step following synthesis. The potential for isomeric products during synthesis necessitates a rigorous analytical workflow. This guide outlines such a workflow, designed to provide orthogonal data points that collectively build an irrefutable structural assignment.

Figure 1: Chemical Structure of this compound

The Analytical Workflow: A Multi-Pronged Approach

The structural elucidation of a novel compound should not rely on a single technique. Instead, a synergistic workflow that combines multiple analytical methods provides the highest level of confidence. Mass spectrometry offers initial confirmation of molecular weight and elemental composition. Infrared spectroscopy identifies key functional groups. Nuclear Magnetic Resonance spectroscopy provides the detailed atomic connectivity and spatial information. Finally, single-crystal X-ray crystallography can offer the ultimate, unambiguous proof of the three-dimensional structure.

Mass Spectrometry: Determining the Molecular Formula

Expertise & Experience: High-resolution mass spectrometry (HRMS) is the cornerstone for the initial characterization of a newly synthesized compound. It provides a highly accurate mass measurement, which is crucial for determining the elemental composition. For a molecule like this compound, techniques like electrospray ionization (ESI) are well-suited due to the presence of polar N-H bonds that can be readily protonated.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an ESI source.

-

Data Acquisition: Infuse the sample solution directly or via liquid chromatography (LC). Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Data Analysis: Determine the accurate mass of the [M+H]⁺ ion and use the instrument's software to calculate the elemental composition. The software will compare the measured mass and isotopic pattern to theoretical values.

Data Presentation: Expected HRMS Data

| Parameter | Expected Value for C₇H₈F₂N₂ |

| Molecular Formula | C₇H₈F₂N₂ |

| Exact Mass | 158.0659 |

| [M+H]⁺ Ion | 159.0737 |

| Observed [M+H]⁺ | 159.0735 (example) |

| Mass Error | < 5 ppm |

Trustworthiness: The low mass error (<5 ppm) between the observed and theoretical mass of the protonated molecule provides strong evidence for the proposed elemental composition, C₇H₉F₂N₂⁺. This self-validating step is critical before proceeding to more detailed structural analysis.[1]

Infrared (IR) Spectroscopy: Probing Functional Groups

Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For our target compound, we expect to see characteristic absorption bands for the N-H bond of the pyrazole ring, C-H bonds of the cyclopropyl and aromatic rings, the C=N bond of the pyrazole, and the C-F bonds of the difluoromethyl group.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect the spectrum over a range of 4000–400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption frequencies and compare them to known values for pyrazole and fluorinated compounds.

Data Presentation: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| ~3150-3300 | N-H Stretch | Pyrazole Ring |

| ~3000-3100 | C-H Stretch | Aromatic (Pyrazole) & Cyclopropyl |

| ~1550-1600 | C=N Stretch | Pyrazole Ring |

| ~1050-1150 | C-F Stretch | Difluoromethyl (CHF₂) |

Trustworthiness: The presence of a distinct N-H stretching band confirms the 1H-pyrazole tautomer, while the strong C-F stretching vibrations are indicative of the difluoromethyl group.[2][3] The combination of these signals validates the presence of the core functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

Expertise & Experience: NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution.[4][5] For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with 2D correlation experiments, will allow for the complete assignment of all atoms and confirmation of their connectivity. The difluoromethyl group provides a unique spectroscopic handle due to the large spin-spin couplings between fluorine and both hydrogen and carbon.[6]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition:

-

¹H NMR: Acquire a standard proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

-

¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum.

-

2D NMR (optional but recommended): Acquire COSY (¹H-¹H correlation), HSQC (¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation) spectra to confirm assignments.

-

Data Presentation: Representative NMR Data (in CDCl₃)

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|

| ~12.5 | br s | - | 1H | N-H |

| 6.65 | t | ²JHF = 54.0 | 1H | CH F₂ |

| 6.20 | s | - | 1H | Pyrazole C4-H |

| 2.05 | m | - | 1H | Cyclopropyl CH |

| 1.10 | m | - | 2H | Cyclopropyl CH ₂ |

| 0.95 | m | - | 2H | Cyclopropyl CH ₂ |

Table 2: ¹³C NMR Data (101 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity (due to F) | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| ~148.0 | t | ²JCF ≈ 35 | Pyrazole C 5-CHF₂ |

| ~145.5 | s | - | Pyrazole C 3-Cyclopropyl |

| 112.5 | t | ¹JCF ≈ 235 | C HF₂ |

| ~102.0 | s | - | Pyrazole C 4 |

| ~8.0 | s | - | Cyclopropyl C H |

| ~7.5 | s | - | Cyclopropyl C H₂ |

Table 3: ¹⁹F NMR Data (376 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|

| -115.0 | d | ²JFH = 54.0 | CHF ₂ |

Trustworthiness & Authoritative Grounding:

-

The proton of the difluoromethyl group appears as a characteristic triplet in the ¹H NMR spectrum due to coupling with the two equivalent fluorine atoms (²JHF ≈ 54.0 Hz).[6]

-

Conversely, the two equivalent fluorine atoms appear as a doublet in the ¹⁹F NMR spectrum due to coupling with the single proton.

-

In the ¹³C NMR spectrum, the carbon of the CHF₂ group shows a large one-bond coupling to fluorine (¹JCF ≈ 235 Hz), appearing as a triplet. The pyrazole carbon attached to this group (C5) will show a smaller two-bond coupling.[6]

-

The chemical shifts for the cyclopropyl protons and carbons are in the expected upfield region.

-

2D NMR experiments like HMBC would show a correlation between the pyrazole C4-H proton and the C3 and C5 carbons, confirming the ring structure and substituent positions.

Single-Crystal X-ray Crystallography: The Definitive Proof

Expertise & Experience: While the combination of MS and NMR provides a very high degree of confidence, single-crystal X-ray crystallography offers the ultimate, unambiguous determination of the molecular structure in the solid state.[7][8] It provides precise bond lengths, bond angles, and intermolecular interactions. Obtaining a suitable single crystal is often the rate-limiting step.

Experimental Protocol: X-ray Diffraction

-

Crystallization: Grow single crystals of the compound. This is often achieved by slow evaporation of a solution in a suitable solvent or solvent mixture (e.g., hexane/ethyl acetate).

-

Crystal Selection and Mounting: Select a suitable, defect-free single crystal under a microscope and mount it on a goniometer head.

-

Data Collection: Place the crystal in a diffractometer and collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using specialized software (e.g., SHELX).

Trustworthiness: A solved crystal structure provides a visual and quantitative 3D model of the molecule, confirming the connectivity of the cyclopropyl group at C3 and the difluoromethyl group at C5. This method is self-validating as the quality of the final refined structure (indicated by metrics like R-factor) is a direct measure of the data's reliability. The resulting crystallographic information file (CIF) can be deposited in public databases like the Cambridge Crystallographic Data Centre (CCDC) for verification.

Conclusion

The structural elucidation of this compound requires a systematic and multi-faceted analytical approach. By integrating data from high-resolution mass spectrometry, infrared spectroscopy, and comprehensive multi-nuclear NMR spectroscopy, a confident structural assignment can be achieved. HRMS confirms the elemental composition, IR identifies key functional groups, and a full suite of NMR experiments maps the precise atomic connectivity. For absolute confirmation, single-crystal X-ray crystallography provides the definitive three-dimensional structure. This rigorous, self-validating workflow ensures the scientific integrity required for advancing drug development and chemical research.

References

- BenchChem. (2025).

- BenchChem. (2025). A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds.

- Fiehn Lab.

- BenchChem. (2025).

- ResearchGate. (n.d.).

- Ansari, A., et al. (2017).

- Sheldrick, G. M. (2008). A short history of SHELX.

- Kind, T., & Fiehn, O. (2007). Seven Golden Rules for heuristic filtering of molecular formulas obtained by accurate mass spectrometry.

- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- ResearchGate. (n.d.). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2...

- ResearchGate. (n.d.). The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic...

- BenchChem. (2025).

Sources

- 1. 1062296-03-0|5-Cyclopropyl-3-(difluoromethyl)-1H-pyrazole|BLD Pharm [bldpharm.com]

- 2. Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. Recent Advances in Synthesis and Properties of Pyrazoles [mdpi.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

- 7. rsc.org [rsc.org]

- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Versatility of Pyrazole Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Pyrazole Scaffold - A Cornerstone in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a privileged scaffold in the landscape of medicinal chemistry. Its unique structural features, including its planarity, dipole moment, and ability to act as both a hydrogen bond donor and acceptor, confer upon it the remarkable ability to interact with a diverse array of biological targets. This versatility has led to the development of a multitude of pyrazole-containing compounds with a broad spectrum of pharmacological activities.[1][2][3] Historically, the therapeutic potential of pyrazoles was recognized with the advent of antipyrine in the late 19th century.[4] Since then, the field has witnessed the evolution of numerous pyrazole derivatives into clinically successful drugs, such as the anti-inflammatory agent celecoxib, the anticancer drug ruxolitinib, and the anticonvulsant phenazone.[3][4][5]

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It aims to provide a comprehensive overview of the principal biological activities of pyrazole derivatives, with a focus on their anti-inflammatory, anticancer, antimicrobial, and anticonvulsant properties. The subsequent sections will delve into the underlying mechanisms of action, present detailed and validated experimental protocols for their evaluation, and offer quantitative data for representative compounds. Visualizations of key signaling pathways and experimental workflows are provided to enhance understanding and facilitate practical application in a research setting.

I. Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade and Beyond

Chronic inflammation is a key pathological feature of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[4] Pyrazole derivatives have emerged as a significant class of anti-inflammatory agents, primarily through their potent inhibition of cyclooxygenase (COX) enzymes.[4][6]

Mechanism of Action: Inhibition of COX and Modulation of Pro-inflammatory Cytokines

The anti-inflammatory effects of many pyrazole derivatives are attributed to their ability to selectively inhibit the COX-2 isozyme.[4] COX-2 is inducibly expressed at sites of inflammation and is responsible for the synthesis of prostaglandins (PGs) that mediate pain and inflammation.[4][7] By blocking the active site of COX-2, pyrazole compounds prevent the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins.[7] This mechanism is exemplified by celecoxib, a selective COX-2 inhibitor featuring a diarylpyrazole scaffold.[4]

Beyond COX inhibition, some pyrazole derivatives exert their anti-inflammatory effects by modulating other key inflammatory pathways. This includes the suppression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.[1][4]

Signaling Pathway: COX-2 and NF-κB in Inflammation

Caption: Signaling cascade of COX-2 and NF-κB in inflammation.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a widely accepted model for evaluating the anti-inflammatory activity of novel compounds.[8][9]

Materials and Reagents:

-

Male Wistar or Sprague-Dawley rats (180-200 g)

-

Lambda Carrageenan (1% w/v in sterile 0.9% saline)

-

Test pyrazole derivative

-

Positive control (e.g., Indomethacin, 10 mg/kg)

-

Vehicle (e.g., 0.9% saline, or a suitable solvent for the test compound)

-

Plethysmometer

-

Oral gavage needles

-

1 mL syringes with 27-gauge needles

Procedure:

-

Animal Acclimatization: Acclimatize animals to laboratory conditions for at least one week prior to the experiment, with free access to food and water.[8]

-

Animal Grouping: On the day of the experiment, weigh and randomly divide the rats into groups (n=6 per group):

-

Group I: Vehicle Control

-

Group II: Test Pyrazole Derivative (at various doses)

-

Group III: Positive Control (Indomethacin)

-

-

Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.[8]

-

Drug Administration: Administer the respective compounds (vehicle, test compound, or positive control) via oral gavage.

-

Induction of Edema: One hour after drug administration, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.[8]

-

Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[8]

-

Data Analysis:

-

Calculate the increase in paw volume (Edema) for each animal at each time point: Edema (mL) = Vₜ - V₀.

-

Calculate the mean edema for each group at each time point.

-

Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group: % Inhibition = [ (Mean Edema_control - Mean Edema_treated) / Mean Edema_control ] x 100.

-

Data Presentation: Anti-inflammatory Activity of Representative Pyrazole Derivatives

| Compound ID | Animal Model | Dose (mg/kg) | % Inhibition of Paw Edema (at 3h) | Reference |

| Compound A | Rat | 10 | 55.2% | [10] |

| Compound B | Rat | 20 | 68.7% | [10] |

| Celecoxib | Rat | 10 | 72.5% | [11] |

II. Anticancer Activity: A Multifaceted Approach to Targeting Tumor Growth

The pyrazole scaffold is a prominent feature in a number of approved and investigational anticancer drugs.[5][12] Their mechanisms of action are diverse, ranging from the inhibition of protein kinases that drive cell proliferation to the induction of programmed cell death (apoptosis).[12][13]

Mechanism of Action: Kinase Inhibition and Induction of Apoptosis

Many pyrazole derivatives function as potent inhibitors of various protein kinases that are often dysregulated in cancer. For example, ruxolitinib inhibits Janus kinases (JAK1 and JAK2), which are involved in signaling pathways that promote cell growth and survival.[5] Other pyrazole-based compounds target receptor tyrosine kinases like EGFR and VEGFR-2, which are crucial for tumor angiogenesis.[2]

Another key anticancer mechanism of pyrazole derivatives is the induction of apoptosis. This can be achieved through various pathways, including the generation of reactive oxygen species (ROS), which leads to cellular stress and triggers the apoptotic cascade, and the inhibition of anti-apoptotic proteins like Bcl-2.[3] Some compounds have also been shown to arrest the cell cycle at different phases, preventing cancer cells from dividing.[5]

Signaling Pathway: Pyrazole-Induced Apoptosis

Caption: Pyrazole-induced apoptotic signaling pathway.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[12][14]

Materials and Reagents:

-

Human cancer cell lines (e.g., MCF-7, A549, HCT-116)

-

Test pyrazole derivatives (dissolved in DMSO)

-

Cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or isopropanol)

-

96-well microtiter plates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[14]

-

Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in the culture medium. The final DMSO concentration should not exceed 0.5%.[14] Remove the medium from the wells and add 100 µL of the medium containing various concentrations of the test compounds. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[14]

-

MTT Addition: After the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[15]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 15 minutes.[15][16]

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[14]

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control cells.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting cell viability against the compound concentration.

-

Data Presentation: Anticancer Activity of Representative Pyrazole Derivatives

| Compound ID | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| Compound 33 | HCT116 | Colon Cancer | < 23.7 | [2] |

| Compound 34 | MCF7 | Breast Cancer | < 23.7 | [2] |

| Compound 53 | HepG2 | Liver Cancer | 15.98 | [2] |

| Ruxolitinib | Various | Myelofibrosis | ~0.003 (nM for enzyme) | [5] |

III. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. Pyrazole derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi.[17][18][19]

Mechanism of Action: Inhibition of Essential Bacterial Enzymes

The antimicrobial mechanism of pyrazole derivatives is not fully elucidated for all compounds, but some have been shown to inhibit essential bacterial enzymes. For example, certain pyrazole-thiazole hybrids have been reported to be potent inhibitors of DNA gyrase, an enzyme crucial for bacterial DNA replication.[18] Others may disrupt the bacterial cell wall or membrane integrity.

Experimental Protocol: Agar Well Diffusion Method for Antimicrobial Susceptibility Testing

This method is a widely used qualitative technique to screen for the antimicrobial activity of new compounds.[20][21]

Materials and Reagents:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

-

Müller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

-

Test pyrazole derivatives (dissolved in a suitable solvent like DMSO)

-

Standard antibiotic (e.g., Ciprofloxacin) and antifungal (e.g., Fluconazole) discs

-

Sterile Petri dishes

-

Sterile cork borer

Procedure:

-

Preparation of Inoculum: Prepare a standardized suspension of the microbial strain in sterile saline.

-

Agar Plate Preparation: Pour the molten agar into sterile Petri dishes and allow it to solidify.

-

Inoculation: Evenly spread the microbial inoculum over the surface of the agar plate.

-

Well Preparation: Create wells of a specific diameter (e.g., 6 mm) in the agar using a sterile cork borer.

-

Compound Application: Add a defined volume of the test pyrazole derivative solution at different concentrations into the wells. Also, place standard antibiotic/antifungal discs on the plate as positive controls.

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

-

Measurement of Inhibition Zone: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Data Presentation: Antimicrobial Activity of Representative Pyrazole Derivatives

| Compound ID | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

| Compound 7b | S. aureus | - | 0.22 | [21] |

| Compound 21a | E. coli | - | 62.5-125 | [22] |

| Compound 21a | C. albicans | - | 2.9-7.8 | [22] |

IV. Anticonvulsant Activity: Modulating Neuronal Excitability

Epilepsy is a neurological disorder characterized by recurrent seizures. Several pyrazole derivatives have shown promising anticonvulsant properties, offering potential new therapeutic avenues for this condition.[23][24]

Mechanism of Action: Enhancement of GABAergic Neurotransmission

The anticonvulsant effects of some pyrazole derivatives are linked to their ability to modulate the GABAergic system. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[18] By enhancing the activity of the GABA-A receptor, these compounds increase the influx of chloride ions into neurons, leading to hyperpolarization and a reduction in neuronal excitability, thus suppressing seizure activity.[19]

Signaling Pathway: GABA-A Receptor Modulation

Sources

- 1. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 10. researchgate.net [researchgate.net]

- 11. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 13. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. cyrusbio.com.tw [cyrusbio.com.tw]

- 17. creative-diagnostics.com [creative-diagnostics.com]

- 18. GABAergic mechanisms in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. GABAA receptor - Wikipedia [en.wikipedia.org]

- 20. biointerfaceresearch.com [biointerfaceresearch.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. purformhealth.com [purformhealth.com]

- 24. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action: 3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole

Preamble: The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active agents.[1][2][3][4] While direct, comprehensive studies on the specific molecule 3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole are not extensively documented in publicly available literature, its structural motifs—a central pyrazole ring flanked by cyclopropyl and difluoromethyl groups—provide a strong basis for hypothesizing its mechanism of action. Drawing from extensive research on analogous compounds, this guide posits that this compound functions as a competitive inhibitor of protein kinases, a major class of enzymes implicated in numerous pathologies, particularly cancer.[5][6][7] This document will, therefore, provide an in-depth exploration of this putative mechanism, grounded in the established pharmacology of pyrazole-based kinase inhibitors, and will furnish the technical methodologies required for its experimental validation.

The Pyrazole Nucleus: A Privileged Scaffold in Drug Discovery

The five-membered aromatic ring of pyrazole, containing two adjacent nitrogen atoms, serves as a versatile and synthetically accessible framework for drug design.[2][8] Its unique physicochemical properties allow it to act as a bioisostere for other aromatic rings like benzene, while often improving properties such as solubility and metabolic stability. The pyrazole core is a key feature in numerous FDA-approved drugs, demonstrating its therapeutic utility across a range of targets.[4] Notable examples include:

-

Celecoxib (Celebrex): A selective COX-2 inhibitor for treating inflammatory conditions.[9][10][11][12]

-

Rimonabant (Acomplia): A selective cannabinoid receptor 1 (CB1) antagonist developed for obesity.[13][14][15][16][17]

-

Ruxolitinib (Jakafi): An inhibitor of the Janus kinases (JAK1 and JAK2) used in the treatment of myelofibrosis.[7]

The proven success of this scaffold underscores the rationale for investigating novel derivatives like this compound as potential therapeutic agents.

Core Hypothesis: ATP-Competitive Inhibition of Protein Kinases

Protein kinases are a large family of enzymes that catalyze the phosphorylation of substrate proteins, a fundamental mechanism for regulating nearly all cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, making them prime targets for therapeutic intervention. The majority of small-molecule kinase inhibitors function by competing with adenosine triphosphate (ATP) for binding within the enzyme's catalytic site.[7]

We hypothesize that this compound acts as a Type I kinase inhibitor , binding to the active conformation of a kinase in the ATP-binding pocket.

2.1. Putative Molecular Interactions

The efficacy of a pyrazole-based inhibitor is dictated by the specific interactions it forms within the ATP pocket.

-

Pyrazole Core (Hinge-Binding Motif): The nitrogen atoms of the pyrazole ring are critical for forming one or more hydrogen bonds with the "hinge region" of the kinase, a conserved stretch of amino acids that connects the N- and C-lobes of the catalytic domain. This interaction is a primary anchor for many kinase inhibitors.[7][18]

-

Substituent Interactions:

-

The 5-(difluoromethyl) group likely projects into a hydrophobic pocket, where the fluorine atoms can engage in favorable orthogonal multipolar interactions with the protein backbone or side chains, potentially enhancing binding affinity and selectivity.

-

The 3-cyclopropyl group is expected to occupy another hydrophobic region. Its rigid, three-dimensional structure can provide a better shape complementarity than a more flexible alkyl chain, leading to increased potency.

-

This proposed binding mode is consistent with crystallographic studies of other pyrazole-based kinase inhibitors.[18][19]

2.2. Downstream Signaling Consequences

By blocking the kinase's ability to phosphorylate its downstream substrates, the inhibitor effectively shuts down the signaling cascade. For instance, if the target were a kinase in the MAP kinase pathway (e.g., p38), inhibition would prevent the activation of downstream transcription factors, thereby blocking the production of pro-inflammatory cytokines.[18][19] The ultimate physiological outcome is dependent on the specific kinase and pathway being inhibited.

Caption: Putative inhibition of a generic kinase signaling pathway.

Experimental Validation of the Mechanism of Action

A rigorous, multi-step experimental workflow is required to validate the hypothesized mechanism of action. This process serves to confirm target engagement, quantify potency, and link enzymatic inhibition to a cellular outcome.

Caption: Experimental workflow for validating a kinase inhibitor.

3.1. Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical Potency)

This initial step directly measures the ability of the compound to inhibit the catalytic activity of a purified kinase enzyme.

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a target kinase.

-

Methodology (ADP-Glo™ Kinase Assay Example):

-

Reaction Setup: In a 384-well plate, combine the purified kinase, the kinase-specific substrate peptide, and ATP at its Michaelis constant (Km) concentration.

-

Compound Titration: Add the test compound across a range of concentrations (e.g., 10-point, 3-fold serial dilution starting from 10 µM). Include appropriate controls (no enzyme, no compound).

-

Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.

-

ATP Depletion Measurement: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP.

-

Luminescence Generation: Add Kinase Detection Reagent to convert the newly generated ADP into ATP, which then drives a luciferase/luciferin reaction, producing a luminescent signal.

-

Data Acquisition: Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the amount of ADP formed and thus to the kinase activity.

-